molecular formula C21H22N2O2S B11369994 2-(4-ethylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide

2-(4-ethylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide

Cat. No.: B11369994
M. Wt: 366.5 g/mol
InChI Key: VIZBNRFAUAOEQU-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethylphenoxy group and a thiazolylmethyl group attached to the acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylphenyl isothiocyanate with an appropriate α-haloketone under basic conditions.

    Attachment of the Thiazole Ring to the Acetamide Backbone: The thiazole derivative is then reacted with 2-bromo-N-(4-ethylphenoxy)acetamide in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethylphenoxy or thiazolylmethyl groups using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-ethylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-ethylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide is unique due to the specific combination of the ethylphenoxy and thiazolylmethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]acetamide

InChI

InChI=1S/C21H22N2O2S/c1-3-16-6-10-19(11-7-16)25-13-20(24)22-12-18-14-26-21(23-18)17-8-4-15(2)5-9-17/h4-11,14H,3,12-13H2,1-2H3,(H,22,24)

InChI Key

VIZBNRFAUAOEQU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NCC2=CSC(=N2)C3=CC=C(C=C3)C

Origin of Product

United States

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